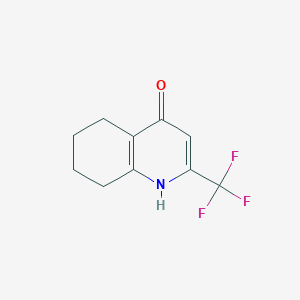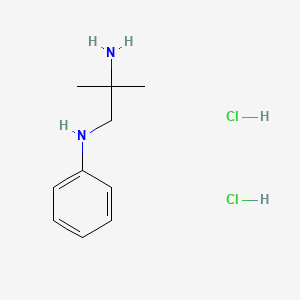![molecular formula C14H23F3N2O6 B13470666 Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid](/img/structure/B13470666.png)
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate; trifluoroacetic acid is a compound that has garnered significant interest in the field of organic chemistry. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it particularly useful in peptide synthesis and other organic transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate typically involves the protection of the amino group of piperidine with a Boc group. This is followed by esterification of the carboxyl group. The reaction conditions often involve the use of trifluoroacetic acid to remove the Boc group when necessary .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, trifluoroacetic acid for deprotection, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, which can then be further functionalized .
Applications De Recherche Scientifique
Methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide. This is followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine . These steps are crucial for its role in organic synthesis and peptide coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound is similar in structure and also used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Uniqueness
What sets methyl 3-{[(tert-butoxy)carbonyl]amino}piperidine-3-carboxylate apart is its specific structure, which makes it particularly useful in the synthesis of piperidine-based pharmaceuticals and its versatility in undergoing various chemical reactions .
Propriétés
Formule moléculaire |
C14H23F3N2O6 |
|---|---|
Poids moléculaire |
372.34 g/mol |
Nom IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N2O4.C2HF3O2/c1-11(2,3)18-10(16)14-12(9(15)17-4)6-5-7-13-8-12;3-2(4,5)1(6)7/h13H,5-8H2,1-4H3,(H,14,16);(H,6,7) |
Clé InChI |
FRGVAGVBSMFILB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CCCNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methoxypropan-1-one](/img/structure/B13470585.png)


![Potassium benzo[b]thiophen-5-yltrifluoroborate](/img/structure/B13470609.png)
![Potassium (3-oxabicyclo[5.1.0]octan-1-yl)trifluoroborate](/img/structure/B13470616.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)




![Methyl 4-{[(tert-butoxy)carbonyl]amino}-2-methylidenebutanoate](/img/structure/B13470679.png)

